molecular formula C9H19ClN2 B12117621 N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride

Cat. No.: B12117621
M. Wt: 190.71 g/mol
InChI Key: NUZCUMITFHBEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride is a chemical compound with the molecular formula C9H19ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of a cyclopropyl group to the nitrogen atom of piperidine. This can be achieved using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the cyclopropyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-cyclopropyl-N-methylpiperidin-3-amine N-oxide.

    Reduction: N-cyclopropylpiperidin-3-amine.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in neurotransmitter studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl and methyl groups influence its binding affinity and selectivity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidin-3-amine: Lacks the cyclopropyl group, resulting in different chemical properties and biological activities.

    N-cyclopropylpiperidin-3-amine: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZCUMITFHBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.